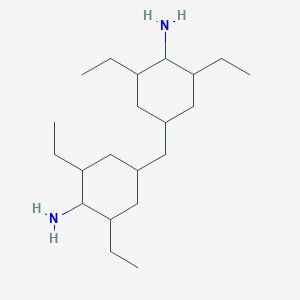
4,4'-Methylenebis(2,6-diethylcyclohexanamine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Methylenebis(2,6-diethylcyclohexanamine) is an organic compound belonging to the class of aliphatic diamines. It is characterized by its two cyclohexane rings, each substituted with two ethyl groups and connected via a methylene bridge. This compound is known for its high chemical resistance and thermal stability, making it valuable in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2,6-diethylcyclohexanamine) typically involves the reaction of 2,6-diethylcyclohexanone with formaldehyde and ammonia. The process can be summarized as follows:
Condensation Reaction: 2,6-diethylcyclohexanone reacts with formaldehyde in the presence of a base to form a bis(2,6-diethylcyclohexyl)methanol intermediate.
Amination: The intermediate is then subjected to reductive amination using ammonia or an amine source to yield 4,4’-Methylenebis(2,6-diethylcyclohexanamine).
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2,6-diethylcyclohexanamine) is carried out in large-scale reactors under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
4,4’-Methylenebis(2,6-diethylcyclohexanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
4,4’-Methylenebis(2,6-diethylcyclohexanamine) has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
作用机制
The mechanism of action of 4,4’-Methylenebis(2,6-diethylcyclohexanamine) involves its interaction with various molecular targets and pathways:
Chemical Inhibition: The compound inhibits shale hydration and dispersion by intercalating into the interlayer of clay, collapsing the hydrated clay structure, and expelling water molecules.
Physical Plugging: It forms a hydrophobic surface on clay particles, preventing water imbibition and plugging micro-pores to prevent fluid invasion.
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): Similar in structure but lacks the ethyl substitutions, resulting in different chemical and physical properties.
Polyether Diamine: Used as a shale inhibitor but has a different molecular structure and performance characteristics compared to 4,4’-Methylenebis(2,6-diethylcyclohexanamine).
Uniqueness
4,4’-Methylenebis(2,6-diethylcyclohexanamine) stands out due to its high thermal stability and chemical resistance, making it particularly suitable for high-temperature applications and industrial uses where other similar compounds may not perform as effectively .
属性
分子式 |
C21H42N2 |
|---|---|
分子量 |
322.6 g/mol |
IUPAC 名称 |
4-[(4-amino-3,5-diethylcyclohexyl)methyl]-2,6-diethylcyclohexan-1-amine |
InChI |
InChI=1S/C21H42N2/c1-5-16-10-14(11-17(6-2)20(16)22)9-15-12-18(7-3)21(23)19(8-4)13-15/h14-21H,5-13,22-23H2,1-4H3 |
InChI 键 |
AXPMRSNNJUSOPB-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC(CC(C1N)CC)CC2CC(C(C(C2)CC)N)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


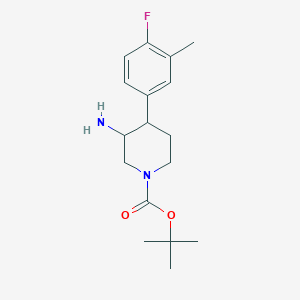
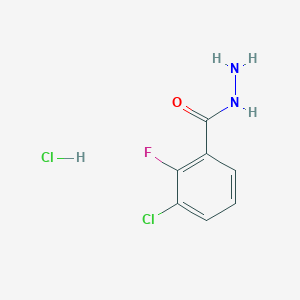

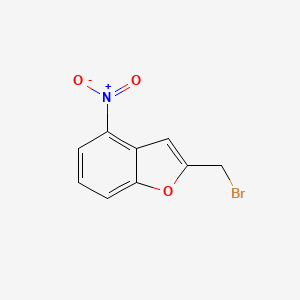

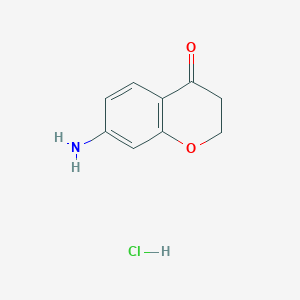
![5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13145361.png)

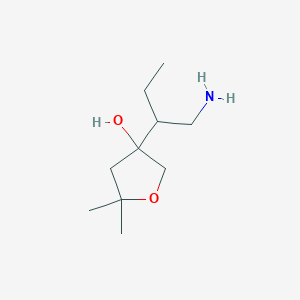
![4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13145387.png)
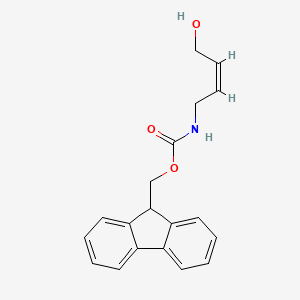
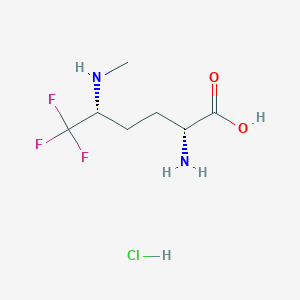

![7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13145405.png)
